molecular formula C43H48N6O11S2 B2515073 PROTAC RIPK degrader-6

PROTAC RIPK degrader-6

Cat. No.: B2515073
M. Wt: 889.0 g/mol
InChI Key: BRZGXSNAXRPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC RIPK degrader-6 is a compound designed to target and degrade receptor-interacting protein kinase (RIPK) through the proteolysis-targeting chimera (PROTAC) technology. This compound is based on a cereblon ligand and is specifically designed to degrade RIPK2 kinase by linking a RIPK2 kinase inhibitor to a cereblon binder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC RIPK degrader-6 involves the conjugation of a RIPK2 kinase inhibitor with a cereblon binder through a linker. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. the general approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely available. The compound is primarily used for research purposes, and large-scale production methods are likely to be proprietary to the companies developing these compounds .

Chemical Reactions Analysis

Types of Reactions

PROTAC RIPK degrader-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the synthesis of this compound include:

Major Products Formed

The major product formed from these reactions is the final PROTAC molecule, this compound, which is designed to degrade RIPK2 kinase .

Scientific Research Applications

PROTAC RIPK degrader-6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC RIPK degrader-6 involves the formation of a ternary complex between the target protein (RIPK2 kinase), the PROTAC molecule, and an E3 ubiquitin ligase (cereblon). This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to target multiple copies of the RIPK2 kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC RIPK degrader-6 is unique due to its specific design targeting RIPK2 kinase with high selectivity and potency. It is based on a cereblon ligand, which distinguishes it from other PROTAC molecules that may use different E3 ligase ligands .

Properties

IUPAC Name

2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZGXSNAXRPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48N6O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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